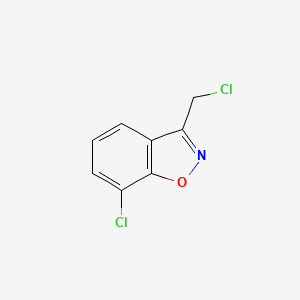
tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is particularly notable for its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate typically involves the reaction of phenylglycinol with tert-butyl chloroformate in the presence of an auxiliary catalyst such as dimethylamine. The reaction proceeds under mild conditions and the product is purified by crystallization or column chromatography .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of polypeptides due to its ability to protect amino groups .
Biology and Medicine: The compound is used in drug research for the synthesis of peptide-based drugs. Its protecting group (Boc group) allows for selective modification of amino groups, making it valuable in the development of pharmaceuticals .
Industry: In the industrial sector, the compound is used in the production of various organic compounds. Its role as an intermediate makes it a valuable component in the synthesis of complex molecules used in different applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate involves its ability to protect amino groups during chemical reactions. The Boc group in its structure prevents unwanted reactions at the amino site, allowing for selective modifications. This protection is crucial in peptide synthesis and drug development .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbanilate
Uniqueness: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate is unique due to its specific structure that includes a phenylethyl group and a carbamoyl group. This structure provides it with distinct chemical properties and reactivity, making it particularly useful in selective amino group protection and peptide synthesis .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-3-oxo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(9-12(15)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18) |
InChI-Schlüssel |
NAEORAQHOXGYSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


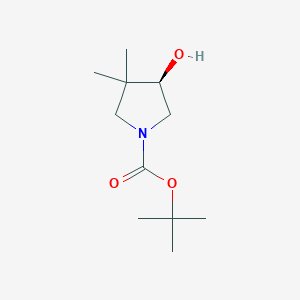

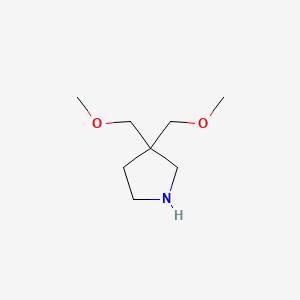

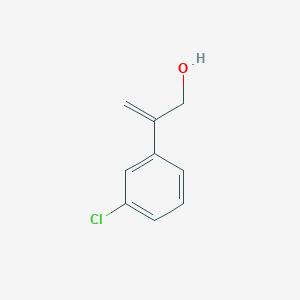
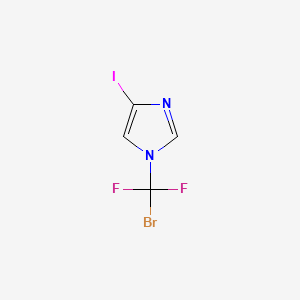
![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)

